

Structural Elucidation and Synthetic Utility of 2-Bromo-3,6-dichlorophenol

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Compound of Interest

Compound Name: 2-Bromo-3,6-dichlorophenol

CAS No.: 63862-91-9

Cat. No.: B1281853

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Executive Summary

2-Bromo-3,6-dichlorophenol is a highly functionalized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its substituents: a phenolic hydroxyl group for esterification/etherification, and two distinct halogen types (bromine and chlorine) allowing for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura).[1] This guide addresses the nomenclature ambiguities, synthetic regioselectivity challenges, and analytical fingerprints required for its identification.

Structural Identity & Nomenclature

Correct identification of this molecule requires strict adherence to IUPAC priority rules, as commercial catalogs often use non-systematic naming based on precursors.[1]

- Priority: The Hydroxyl group (-OH) takes priority as position 1.[1]
- Numbering: Substituents are numbered to give the lowest locant set.

- Alphabetization: Bromo precedes Chloro.[1]

The Isomer Logic: Starting from a phenol core:

- OH at position 1.
- Bromo at position 2.[1][2][3][4]
- Chloro at positions 3 and 6.[1][2][5][6]

This structure is frequently confused with its isomer, 4-bromo-2,5-dichlorophenol, which is the major product of standard bromination routes. The distinction is critical for downstream reactivity.

Table 1: Physicochemical Profile

Property	Value	Relevance
Molecular Formula	C ₆ H ₃ BrCl ₂ O	Core stoichiometry
Molecular Weight	241.89 g/mol	Mass balance calculations
Exact Mass	239.874	Mass Spectrometry (Monoisotopic)
CLogP	~3.8	High lipophilicity; membrane permeability
pKa	~6.5 - 7.0	More acidic than phenol (9.[1][5]95) due to electron-withdrawing halogens
H-Bond Donors	1	Phenolic OH

Synthetic Methodology

The synthesis of **2-Bromo-3,6-dichlorophenol** presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The most direct route involves the bromination of 2,5-dichlorophenol.[1]

The Regioselectivity Challenge

In 2,5-dichlorophenol:

- The -OH group (Pos 1) is a strong ortho/para activator.[1]
- The -Cl groups (Pos 2, 5) are weak deactivators but direct ortho/para.[1]

Directing Effects:

- Position 4 (Para to OH): Strongly activated by OH; sterically accessible.[1]
- Position 6 (Ortho to OH): Activated by OH; sterically hindered by the adjacent OH group.[1]

Standard bromination typically yields the 4-bromo isomer (major) and the 6-bromo isomer (target, minor).[1] To isolate the target **2-Bromo-3,6-dichlorophenol**, the protocol requires careful fractionation.[7]

Experimental Protocol: Bromination of 2,5-Dichlorophenol

Objective: Synthesize and isolate **2-Bromo-3,6-dichlorophenol**.

Reagents:

- Precursor: 2,5-Dichlorophenol (1.0 eq)
- Brominating Agent: N-Bromosuccinimide (NBS) or Br₂ (1.05 eq)[1]
- Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid[1]
- Catalyst: Diisopropylamine (0.1 eq) – Optional, to promote ortho-selectivity via hydrogen bonding.

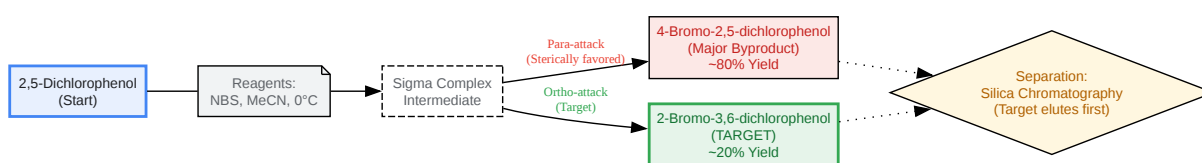
Step-by-Step Workflow:

- Dissolution: Dissolve 2,5-dichlorophenol in MeCN at 0°C.

- Addition: Add NBS portion-wise over 30 minutes. Maintain temperature $<5^{\circ}\text{C}$ to minimize polysubstitution.
- Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Quenching: Quench with saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove excess bromine. [1]
- Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO_4 . [1]
- Purification (Critical):
 - The crude mixture contains ~80% 4-bromo isomer and ~20% 6-bromo isomer (Target). [1]
 - Flash Chromatography: Use a silica gel column. [1] The 2-Bromo-3,6-dichloro isomer (target) is often less polar than the 4-bromo isomer due to internal hydrogen bonding between the OH and the ortho-Br. Elute with a slow gradient of Hexane \rightarrow 5% EtOAc. [1]

Synthetic Pathway Diagram

The following diagram illustrates the divergent pathways and the requisite separation step.



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Figure 1: Electrophilic bromination pathway of 2,5-dichlorophenol showing the regioselectivity bifurcation between the para-isomer (major) and the ortho-isomer (target). [2][4][5][8]

Analytical Characterization

Validating the structure of **2-Bromo-3,6-dichlorophenol** requires distinguishing it from its 4-bromo isomer.[1] NMR spectroscopy provides the most definitive proof.[1]

Proton NMR (¹H-NMR) Logic

The substitution pattern dictates the coupling constants (values) of the remaining aromatic protons.[1]

- Target (**2-Bromo-3,6-dichlorophenol**):
 - Protons are located at positions 4 and 5.[1]
 - These protons are adjacent (ortho to each other).[1]
 - Signal: Two doublets with a coupling constant .
- Byproduct (4-Bromo-2,5-dichlorophenol):
 - Protons are located at positions 3 and 6.[1]
 - These protons are para to each other.[1]
 - Signal: Two singlets (or very weakly coupled doublets,).

Diagnostic Rule: If you see a strong ortho-coupling (

), you have successfully isolated the target **2-Bromo-3,6-dichlorophenol**.[1]

Mass Spectrometry (Isotope Pattern)

Halogenated compounds exhibit distinct isotope patterns due to natural abundances:

- (75%) / (25%)[1]

- (50%) /

(50%)[1]

For a molecule with 1 Br and 2 Cl, the molecular ion cluster will show a specific intensity ratio (approximate):

- M+0: 100%[1][4]
- M+2: ~160% (Contribution from

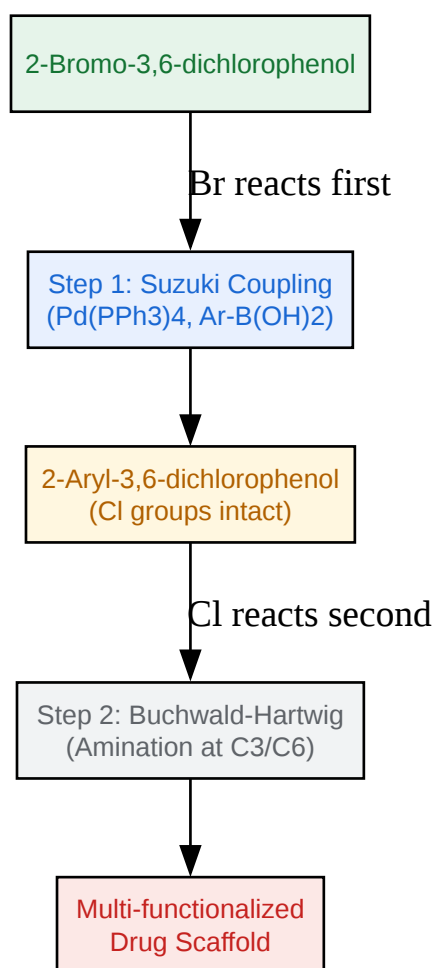
and

) [1]
- M+4: ~70%[1][4][8]
- M+6: ~10%

Applications in Drug Development

The specific substitution pattern of **2-Bromo-3,6-dichlorophenol** makes it a valuable scaffold for Chemoselective Cross-Coupling.[1]

- Site-Selective Suzuki Coupling: The C-Br bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Cl bonds (~80 kcal/mol).[1]
- Workflow: Palladium-catalyzed coupling will occur exclusively at the C2 position (replacing Bromine), leaving the C3 and C6 Chlorines intact for later functionalization.[1]
- Agrochemical Relevance: This motif mimics the core structure of auxin-mimic herbicides (e.g., Dicamba derivatives), where the halogen pattern dictates receptor binding affinity.[1]



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Figure 2: Chemoselective functionalization workflow utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.

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